

Solubility and spectral properties of Acid Red 73

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid red 73

Cat. No.: B1665444

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Spectral Properties of **Acid Red 73**

Introduction

Acid Red 73 (AR73), also known as C.I. 27290 or Brilliant Crocein MOO, is a synthetic bis-azo dye. Its molecular structure, featuring two azo groups (-N=N-) as the primary chromophore and sulfonic acid groups (-SO₃H), imparts a distinct red color and water solubility. This guide provides a comprehensive overview of the solubility and spectral characteristics of **Acid Red 73**, offering valuable data and standardized protocols for researchers, scientists, and professionals in drug development and materials science.

Solubility Profile

The solubility of a dye is a critical parameter influencing its application in various media. **Acid Red 73** exhibits distinct solubility characteristics governed by its polar sulfonic acid groups and large aromatic structure.

Data Presentation: Solubility

The qualitative solubility of **Acid Red 73** in several common solvents is summarized in Table 1.

Table 1: Qualitative Solubility of **Acid Red 73**

Solvent	Solubility	Observation	Citation(s)
Water	Soluble	Forms a red solution	[1][2][3]
Ethanol (Alcohol)	Soluble / Slightly Soluble	Forms a red solution	[1][2][4]
Cellosolve (Fibrinolytic)	Soluble	-	[1][3]
Acetone	Insoluble	-	[1][3]

| Other Organic Solvents | Insoluble | - [1][2][3] |

Experimental Protocol: Solubility Determination

This protocol outlines a standard method for the qualitative and semi-quantitative determination of dye solubility.

Objective: To determine the solubility of **Acid Red 73** in a given solvent.

Materials:

- **Acid Red 73** powder
- Selected solvents (e.g., deionized water, ethanol, acetone)
- Volumetric flasks (10 mL)
- Analytical balance
- Magnetic stirrer and stir bars
- Vortex mixer
- Centrifuge
- Spectrophotometer

Methodology:

- Preparation of Saturated Solution:
 1. Add an excess amount of **Acid Red 73** powder (e.g., 100 mg) to a 10 mL volumetric flask.
 2. Add 5 mL of the selected solvent.
 3. Stir the mixture vigorously using a magnetic stirrer for 24 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 1. After stirring, allow the suspension to settle.
 2. Centrifuge the suspension at 5000 rpm for 15 minutes to pellet the undissolved dye.
- Analysis:
 1. Carefully extract a known volume of the clear supernatant.
 2. Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometer.
 3. Measure the absorbance of the diluted solution at the dye's maximum absorption wavelength ($\lambda_{\text{max}} \approx 510 \text{ nm}$).
 4. Calculate the concentration using a pre-established calibration curve.
 5. Determine the original concentration in the saturated solution to quantify solubility (e.g., in g/L or mol/L).

Spectral Properties

The interaction of **Acid Red 73** with electromagnetic radiation provides insight into its molecular structure and electronic transitions.

Data Presentation: Spectral Properties

Key spectral data for **Acid Red 73** are summarized in Table 2.

Table 2: Summary of Spectral Properties of **Acid Red 73**

Property	Value / Range	Technique	Notes	Citation(s)
λ_{max} (Visible)	508 - 511 nm	UV-Vis Spectroscopy	Corresponds to the $\pi \rightarrow \pi^*$ transition in the azo chromophore system.	[5][6][7][8]
Molar Absorptivity (ϵ)	High (specific value not consistently reported)	UV-Vis Spectroscopy	Indicates strong light absorption capacity.	[9]
Fluorescence	Excitation: 250-380 nm; Emission: 395-700 nm	Fluorescence Spectroscopy	Spectrum is pH-dependent. Can interfere with other spectral analyses.	[10][11]
FTIR Peaks	$\sim 3419\text{ cm}^{-1}$ (O-H/N-H stretch) $\sim 1590\text{ cm}^{-1}$ (N=N stretch) $\sim 1399\text{ cm}^{-1}$ (C-N stretch) 1170–1200 cm^{-1} (Sulfonate group)	Infrared Spectroscopy	Confirms key functional groups.	[9][12]

| Raman Signals | 1137, 1238, 1418, 1442, 1465, 1500, 1595 cm^{-1} | Raman Spectroscopy | Provides a vibrational fingerprint of the molecule. |[11] |

Experimental Protocols for Spectral Analysis

The following sections provide standardized protocols for acquiring the spectral data of **Acid Red 73**.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) and molar absorptivity (ϵ) of **Acid Red 73**.

Methodology:

- **Stock Solution Preparation:** Accurately weigh a small amount of **Acid Red 73** and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration (e.g., 100 mg/L).
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
- **Spectral Scan:**
 1. Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with deionized water to serve as a blank.
 2. Fill a second cuvette with a diluted sample of **Acid Red 73**.
 3. Scan the sample from 300 nm to 700 nm to identify the wavelength of maximum absorbance (λ_{max}).
- **Molar Absorptivity Calculation:**
 1. Measure the absorbance of at least three different concentrations at the determined λ_{max} .
 2. Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law ($A = \epsilon bc$), corresponds to the molar absorptivity (ϵ) when the path length (b) is 1 cm and concentration (c) is in mol/L.

Fluorescence Spectroscopy

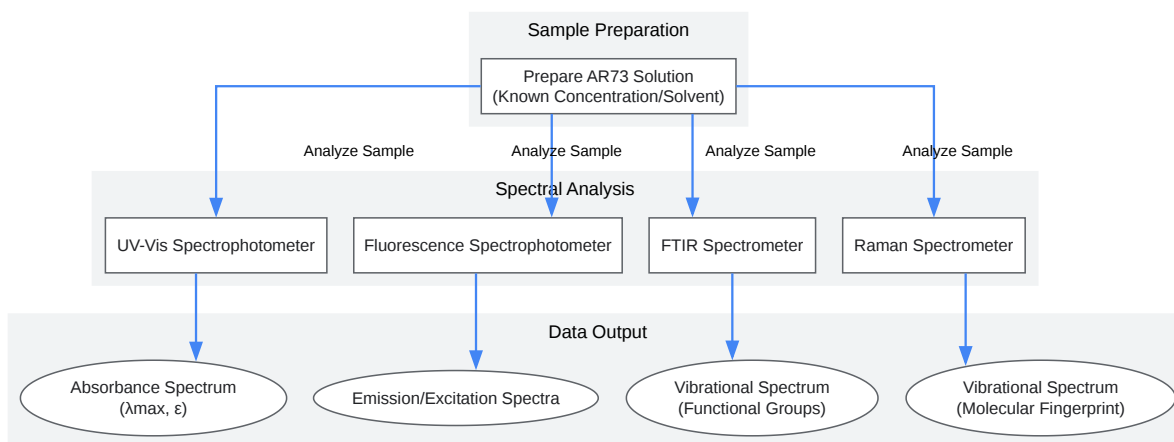
Objective: To characterize the fluorescence emission and excitation spectra of **Acid Red 73**.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **Acid Red 73** in the desired solvent (e.g., water). Note that the fluorescence of **Acid Red 73** is pH-dependent, so buffer the solution if necessary.[\[10\]](#)
- **Instrument Setup:** Use a fluorescence spectrophotometer.
- **Emission Spectrum:**
 1. Set a fixed excitation wavelength (e.g., 350 nm).
 2. Scan the emission wavelengths across a range, for example, from 395 nm to 700 nm.[\[10\]](#)
- **Excitation Spectrum:**
 1. Set a fixed emission wavelength corresponding to the peak found in the emission spectrum.
 2. Scan the excitation wavelengths across a range, for example, from 250 nm to 380 nm.[\[10\]](#)
- **3D Spectrum (Optional):** Perform a series of emission scans at incremental excitation wavelengths to generate a 3D excitation-emission matrix (EEM).

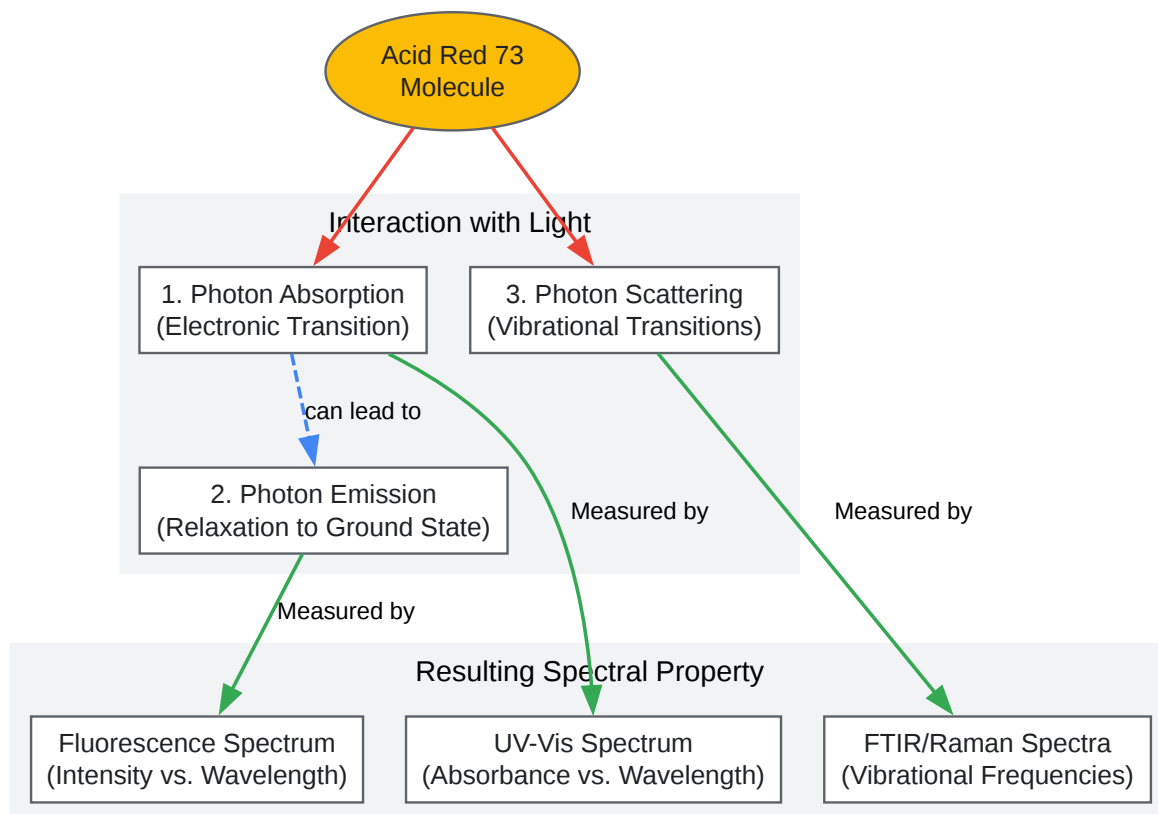
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the spectral properties discussed.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectral analysis of **Acid Red 73**.



[Click to download full resolution via product page](#)

Caption: Logical relationships of light interaction and spectral properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Red 73 | 5413-75-2 [chemicalbook.com]
- 2. Acid red 73, Acid red gr, Acid red 73 dye [xcwydyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Acid Red 1 - Acid Red G - Acid Brilliant Fuchsine from Emperor Chem [emperordye.com]

- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Utility of oxidation–reduction reaction for the spectrophotometric determination of amlodipine besylate - Arabian Journal of Chemistry [arabjchem.org]
- 9. Acid Red 289 | 12220-28-9 | Benchchem [benchchem.com]
- 10. scirp.org [scirp.org]
- 11. books.rsc.org [books.rsc.org]
- 12. services.kfu.edu.sa [services.kfu.edu.sa]
- To cite this document: BenchChem. [Solubility and spectral properties of Acid Red 73]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665444#solubility-and-spectral-properties-of-acid-red-73>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

